

Optimal Concentration of Cevipabulin for In Vitro Studies: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the optimal concentration of **Cevipabulin** (also known as TTI-237) for various in vitro studies. The protocols and data presented are compiled from peer-reviewed research to assist in the effective design and execution of experiments investigating the antitumor properties of this microtubule-active agent.

Summary of In Vitro Efficacy

Cevipabulin has demonstrated potent cytotoxic and antiproliferative effects across a range of human cancer cell lines. Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. The optimal concentration for these effects is typically in the low nanomolar to low micromolar range.

Cytotoxicity (IC50) Data

The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the effective dose range of **Cevipabulin**. The following table summarizes the IC50 values obtained in various cancer cell lines after a 72-hour incubation period.



Cell Line	Cancer Type	IC50 (nM)
SK-OV-3	Ovarian Cancer	24 ± 8
MDA-MB-435	Breast Cancer	21 ± 4
MDA-MB-468	Breast Cancer	18 ± 6
LnCaP	Prostate Cancer	22 ± 7
HeLa	Cervical Cancer	40
General Cytotoxicity	-	34

Data compiled from multiple sources.[1][2]

Concentration-Dependent Cellular Effects

Cevipabulin exhibits distinct cellular effects at different concentration ranges, providing a basis for designing mechanistic studies.

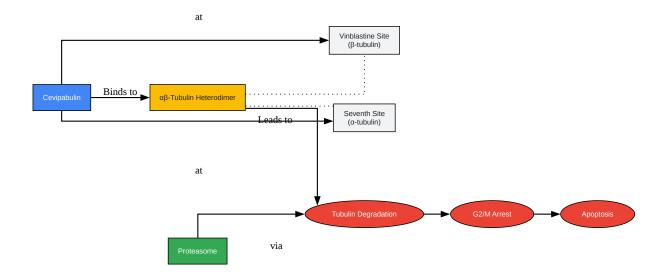
Concentration Range	Primary Cellular Effect
20-40 nM	Induction of sub-G1 nuclei (apoptosis)
>50 nM	Strong G2-M phase cell cycle block
1 μΜ	Significant degradation of α- and β-tubulin

Data compiled from multiple sources.[1][3][4]

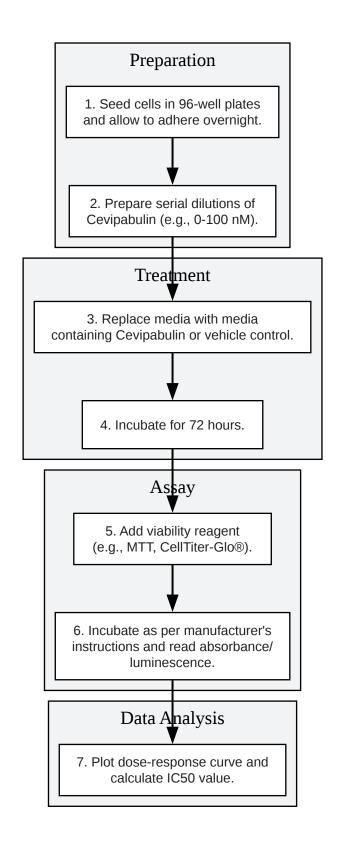
Signaling Pathways and Mechanism of Action

Cevipabulin's unique mechanism involves binding to two distinct sites on the $\alpha\beta$ -tubulin heterodimer. It competes with vinblastine for binding at the vinblastine site on β -tubulin and also binds to a novel seventh site on α -tubulin.[3][4] This dual-site binding is crucial for its ability to induce tubulin degradation. The degradation of tubulin is a post-transcriptional event mediated by the proteasome pathway.[3][4]









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